Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17-3)8-6-4-5-7-9(8)12(13,14)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMSCCNWUOXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857219 | |
| Record name | Methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-11-6 | |
| Record name | Methyl 2-methyl-2-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid+methanolacid catalystMethyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoic acid
Reduction: 2-methyl-2-(2-(trifluoromethyl)phenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, compounds with similar structures have been investigated for their potential as antidepressants, anticancer agents, and anti-inflammatory drugs .
Biological Activity
The trifluoromethyl group significantly influences the biological properties of the compound. Research has indicated that derivatives of this compound exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects. Understanding the interactions of this compound with biological systems is crucial for optimizing its therapeutic applications .
Agrochemicals
Pesticide Development
Due to its lipophilic nature, this compound is also explored in the development of agrochemicals, particularly pesticides. The trifluoromethyl group can enhance the potency and stability of agrochemical formulations, making them more effective against pests while potentially reducing environmental impact.
Synthetic Organic Chemistry
Building Block for Synthesis
This compound is utilized as a building block in synthetic organic chemistry. Its ability to undergo various reactions, such as nucleophilic substitutions and reductions, makes it a versatile reagent for synthesizing complex organic molecules. For example, it can be transformed into other functionalized derivatives that are useful in creating new chemical entities for research or industrial applications .
Case Study 1: Anticancer Activity
A study published in ACS Omega reported on the synthesis of derivatives from this compound, highlighting its anticancer properties. The synthesized compounds showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Study 2: Pesticide Efficacy
Research conducted on the application of this compound in pesticide formulations demonstrated enhanced efficacy against specific agricultural pests. The incorporation of the trifluoromethyl group resulted in improved bioactivity compared to non-fluorinated counterparts, showcasing its potential in agricultural applications.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can target specific molecular pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and observed properties:
Key Findings from Comparative Studies
Positional Isomerism: The para-trifluoromethylphenyl isomer (CAS 476429-18-2) exhibits distinct electronic properties compared to the ortho-substituted target compound.
Functional Group Variations :
- The ketone-containing analog (CAS 106263-53-0) demonstrates higher polarity, making it more suitable for aqueous-phase reactions but less membrane-permeable than the target .
- Nitro-substituted derivatives (e.g., 24c) are prone to reduction under biological conditions, suggesting utility as pro-drugs, unlike the stable trifluoromethyl group in the target .
The trifluoromethyl group’s electron-withdrawing nature increases the ester’s electrophilicity, though less dramatically than a cyano group (as in CAS 67571-38-4) .
Biological Activity
Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate, also known as a trifluoromethyl-substituted compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its structure-activity relationship (SAR) and synthesis methods.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 248.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions. This structural feature contributes to its potential pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antimicrobial agent in clinical settings.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the compound's structure can influence its biological activity. For instance, variations in the phenyl ring or alterations to the ester functional group can lead to significant changes in potency and selectivity against specific biological targets. The trifluoromethyl group plays a pivotal role in enhancing the compound's binding affinity to target proteins involved in inflammation and microbial resistance .
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C13H13F3O2 | Trifluoromethyl group | Antimicrobial, Anti-inflammatory |
| Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate | C15H16F3N | Amino group | Potential antidepressant |
| Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoate | C15H16F3N | Cyano group addition | Anticancer properties |
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Common methods include:
- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
- Nucleophilic Substitution : Employing nucleophiles to replace halides or other leaving groups on the aromatic ring.
- Fluorination Techniques : Introducing the trifluoromethyl group through electrophilic fluorination methods.
These methods allow for variations in yield and purity depending on specific conditions used during synthesis.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical company, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development into an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory properties revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in a mouse model of acute inflammation. This study suggests that this compound could serve as a therapeutic option for managing inflammatory conditions.
Q & A
Q. What are the common synthetic routes for Methyl 2-methyl-2-(2-(trifluoromethyl)phenyl)propanoate in laboratory settings?
The compound is typically synthesized via a multi-step esterification process. Key steps include:
- Nucleophilic substitution : Reacting a trifluoromethyl-substituted phenyl precursor (e.g., 2-(trifluoromethyl)benzyl bromide) with a methyl propanoate derivative under basic conditions (e.g., NaH in THF) to form the ester backbone .
- Purification : Silica gel column chromatography is commonly employed to isolate the product, often yielding a colorless oil .
- Optimization : Reaction parameters such as temperature (0–25°C), solvent polarity, and base strength (e.g., NaH vs. KOtBu) influence yield and purity. For example, THF is preferred over DMF due to its moderate polarity, which balances reactivity and side-product formation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- LCMS/HPLC : Retention times (e.g., 1.01–1.15 minutes under SMD-FA05 conditions) and mass-to-charge ratios (e.g., m/z 789.1 [M+H]⁺) confirm molecular weight and purity .
- NMR : Key signals include:
- ¹H NMR : A singlet at δ 3.6–3.8 ppm (ester methyl group), aromatic protons (δ 7.2–7.8 ppm), and trifluoromethyl-related splitting patterns .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and CF₃ groups (δ 120–125 ppm, split due to J-coupling) .
Q. What are the key applications of this compound in medicinal chemistry research?
- Intermediate synthesis : Used to prepare spirocyclic carboxamides and trifluoromethylated analogs for kinase inhibition studies .
- Biological activity : Derivatives exhibit potential as anti-inflammatory or antimicrobial agents due to the electron-withdrawing CF₃ group enhancing binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of trifluoromethyl groups?
Regioselectivity in electrophilic substitution is influenced by:
- Steric effects : The bulky CF₃ group directs substitution to the para position. For example, Friedel-Crafts acylation of 2-(trifluoromethyl)phenyl derivatives favors para-acylation due to steric hindrance at the ortho position .
- Catalytic systems : Lewis acids like AlCl₃ enhance para-selectivity, while Brønsted acids (e.g., H₂SO₄) may lead to isomerization .
- Computational modeling : DFT studies predict transition-state geometries to optimize reaction conditions .
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and LCMS data?
Discrepancies arise from:
- Ionization efficiency : LCMS may underestimate impurities if they ionize poorly. For example, non-polar byproducts might not ionize in ESI+ mode, leading to inflated purity values .
- UV detection limitations : HPLC-UV (λ = 254 nm) misses impurities lacking chromophores. Complementary methods like ELSD or charged aerosol detection improve accuracy .
- Case study : A 2024 patent reported 98% purity via LCMS (m/z 789.1) but 92% via HPLC-UV due to a UV-inactive dimeric impurity .
Q. How does the steric environment influence reactivity in esterification reactions?
- Steric hindrance : The geminal dimethyl and trifluoromethyl groups create a crowded environment, slowing nucleophilic attack. For example, reaction rates drop by 40% compared to non-methylated analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) increase steric shielding, whereas toluene reduces it by stabilizing transition states .
- Catalyst design : Bulky ligands (e.g., triphenylphosphine) improve yields by pre-organizing reactants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
